molecular formula C18H14ClF3N2O3 B2494999 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3,4-trifluorobenzamide CAS No. 2034503-80-3

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3,4-trifluorobenzamide

Cat. No.: B2494999
CAS No.: 2034503-80-3
M. Wt: 398.77
InChI Key: RILQCPVFMRHMKK-UHFFFAOYSA-N
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Description

N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3,4-trifluorobenzamide ( 2034503-80-3) is a synthetic benzoxazepine derivative of high interest in medicinal chemistry and pharmaceutical research . This compound, with a molecular formula of C18H14ClF3N2O3 and a molecular weight of 398.76 g/mol, features a complex structure that incorporates a 7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold linked via an ethyl chain to a 2,3,4-trifluorobenzamide group . The presence of both the benzoxazepin-one moiety and the trifluorinated benzamide group makes it a valuable intermediate for the synthesis and exploration of novel bioactive molecules. Its structural characteristics suggest potential applications as a key intermediate in the development of receptor antagonists or enzyme inhibitors, aligning with research on similar benzoxazepine and benzodiazepine core structures found in pharmacologically active compounds . This product is supplied for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. Researchers can access this compound through various suppliers, with pricing available for different quantities, including 1mg, 2mg, 5mg, and 10mg v .

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2,3,4-trifluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N2O3/c19-11-1-4-14-10(7-11)8-24(15(25)9-27-14)6-5-23-18(26)12-2-3-13(20)17(22)16(12)21/h1-4,7H,5-6,8-9H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILQCPVFMRHMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3,4-trifluorobenzamide is a synthetic compound that belongs to the class of benzoxazepines. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and inflammation. This article delves into its biological activity, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C19H17ClF3N2OC_{19}H_{17}ClF_3N_2O with a molecular weight of 394.8 g/mol. Its structure features a benzo[f][1,4]oxazepine core with various substitutions that contribute to its biological activity.

Research indicates that benzoxazepine derivatives often interact with multiple biological targets. The presence of the trifluorobenzamide moiety suggests that this compound may influence various signaling pathways involved in cell proliferation and apoptosis.

Anti-Cancer Activity

Studies have shown that compounds similar to this compound exhibit significant anti-cancer properties. For instance:

  • Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies revealed that it inhibits cell viability in colorectal cancer (HCT-116) cells with IC50 values indicating strong antiproliferative activity .
  • Mechanism of Induction : Morphological changes such as nuclear disintegration and chromatin fragmentation were observed in treated cells, suggesting the induction of apoptosis .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory potential:

  • Cytokine Modulation : Research indicates that it can significantly affect the release of pro-inflammatory cytokines like IL-6 and TNF-α . This modulation is crucial for conditions characterized by chronic inflammation.

Antimicrobial Activity

Limited antimicrobial activity has been reported against certain bacterial pathogens. However, the efficacy varies significantly among different derivatives of benzoxazepine .

Data Summary Table

Activity Type Effect Reference
Anti-CancerSignificant cytotoxicity in HCT-116
Anti-inflammatoryModulation of IL-6 and TNF-α
AntimicrobialLimited activity against specific bacteria

Case Studies

  • Colorectal Cancer Study : A study evaluated the impact of similar benzoxazepine derivatives on HCT-116 cells. The results showed a reduction in cell viability and significant morphological changes consistent with apoptosis after treatment with the compound at specific concentrations .
  • Cytokine Release Study : Another investigation focused on the inflammatory response modulation by this compound. It demonstrated a marked decrease in pro-inflammatory cytokines following treatment in vitro .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemical Benzamides

The compound shares structural motifs with benzamide-based agrochemicals listed in , particularly in its fluorinated aromatic system. Key comparisons include:

Compound Name Substituents/Modifications Use/Activity
Target Compound 2,3,4-Trifluoro; benzo[f]oxazepine-7-Cl, 3-ketone Unknown (structural focus)
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) 2,6-Difluoro; urea linkage Insect growth regulator (chitin synthesis inhibitor)
Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) 2,6-Difluoro; pyridinyloxy-chloro Acaricide (veterinary use)
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) 2,4-Difluoro; trifluoromethyl-phenoxy Herbicide (cellulose biosynthesis inhibitor)

Key Observations :

  • Fluorination Patterns : The target’s 2,3,4-trifluoro substitution contrasts with the 2,6-difluoro motifs in diflubenzuron and fluazuron. Fluorine atoms enhance lipophilicity and metabolic stability, but positional differences may alter target interactions .
  • Heterocyclic Systems : The benzo[f]oxazepine ring in the target compound is absent in agrochemical analogs, which instead employ pyridine (diflufenican) or urea linkages (diflubenzuron). This suggests divergent mechanisms of action.
  • Chlorine Substitution : The 7-Cl group in the oxazepine ring parallels the 4-Cl in fluazuron, a modification often associated with enhanced binding to arthropod targets .
Pharmacologically Relevant Analogues (Limited Evidence)

describes neuroactive lignans and alkaloids with benzo[dioxin] or acrylamide scaffolds (e.g., compound 7: (E)-3-[(2,3-trans)-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl]-N-(4-hydroxy-phenethyl)acrylamide), which exhibit anti-neuroinflammatory activity . The target’s oxazepine ring may confer unique pharmacokinetic properties compared to dioxin-based systems.

Research Findings and Trends

  • Fluorinated Benzamides in Agrochemicals : Fluorine substitution is prevalent in pesticides for improving membrane permeability and resistance to degradation. For example, diflubenzuron’s 2,6-difluoro design enhances its insecticidal efficacy . The target’s 2,3,4-trifluoro pattern may offer similar advantages but requires empirical validation.
  • Oxazepine Scaffolds : Benzooxazepines are less common in agrochemicals but are explored in pharmaceuticals for CNS modulation. The 3-ketone group in the target compound could enable hydrogen bonding with biological targets, akin to the acrylamide interactions observed in ’s anti-inflammatory compounds .

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